molecular formula C9H7F3N4S B3042243 4-Amino-5-[3-(trifluoromethyl)phenyl]-1,2,4-triazole-3-thiol CAS No. 537050-10-5

4-Amino-5-[3-(trifluoromethyl)phenyl]-1,2,4-triazole-3-thiol

Cat. No. B3042243
CAS RN: 537050-10-5
M. Wt: 260.24 g/mol
InChI Key: YRTGUSVRTUDCEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a derivative of triazole . Triazoles are a class of five-membered aromatic azole compounds containing two carbon and three nitrogen atoms . They are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .


Synthesis Analysis

A series of 4- (het)arylimino-3- (trifluoromethyl)-5-phenylpyrazoles was synthesized . Alkylation of 4-aminopyrazoles with methylating agents and butyl bromide was investigated . The addition of phenylisothiocyanate to 4-aminopyrazoles to give compounds with a thiourea fragment was also studied .


Chemical Reactions Analysis

A series of 4- (het)arylimino-3- (trifluoromethyl)-5-phenylpyrazoles was synthesized . Alkylation of 4-aminopyrazoles with methylating agents and butyl bromide was investigated . The addition of phenylisothiocyanate to 4-aminopyrazoles to give compounds with a thiourea fragment was also studied .

Scientific Research Applications

Surface Functionalization of Silver Nanoparticles

This compound has been used in the surface functionalization of silver nanoparticles (AgNPs). The functionalized AgNPs were monitored using UV–Vis absorption spectroscopy . The functionalized silver nanoparticles showed high antibacterial activity against Gram-positive and Gram-negative bacteria .

Anticancer Activity

The functionalized silver nanoparticles have shown potential to inhibit growth with cell cycle arrest and increased apoptosis of MCF-7 cancer cell in a dose-dependent manner . This suggests that they could be used as a potent therapeutic agent in future cancer treatments .

Antimalarial Drug Development

The compound has been used in the synthesis of Schiff base ligand and its complexes of cadmium, which have been identified as suitable bioactive agents for the treatment of malaria . The synthesized Schiff base has potential tridentate coordination with the metal ion via hydroxy naphthalinic-O, azomethine-N and sulphur atom of the thione group .

Determination of Aldehydes and Other Reactive Chemicals

4-Amino-3-hydrazino-5-mercapto-1,2,4-triazole, a related compound, is used as a reagent in the determination of aldehydes and other reactive chemicals .

Corrosion Inhibition

3-amino-5-mercapto-1,2,4-triazole, another related compound, has been recognized as a good corrosion inhibitor for copper and copper alloys because of its strong adsorption ability on metal surfaces .

Nanotechnology and Nanomedicine

The compound has been used in the development of novel nanocomposites in the field of nanotechnology and nanomedicine . These nanocomposites have applications in biological labeling, imaging, biosensing, antimicrobial activity, detection, drug carrier genetic disorders, gene therapy, DNA sequencing, and elimination of cancer cells before they form tumors .

properties

IUPAC Name

4-amino-3-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3N4S/c10-9(11,12)6-3-1-2-5(4-6)7-14-15-8(17)16(7)13/h1-4H,13H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRTGUSVRTUDCEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=NNC(=S)N2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-3-mercapto-5-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Amino-5-[3-(trifluoromethyl)phenyl]-1,2,4-triazole-3-thiol
Reactant of Route 2
4-Amino-5-[3-(trifluoromethyl)phenyl]-1,2,4-triazole-3-thiol
Reactant of Route 3
4-Amino-5-[3-(trifluoromethyl)phenyl]-1,2,4-triazole-3-thiol
Reactant of Route 4
4-Amino-5-[3-(trifluoromethyl)phenyl]-1,2,4-triazole-3-thiol
Reactant of Route 5
4-Amino-5-[3-(trifluoromethyl)phenyl]-1,2,4-triazole-3-thiol
Reactant of Route 6
4-Amino-5-[3-(trifluoromethyl)phenyl]-1,2,4-triazole-3-thiol

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